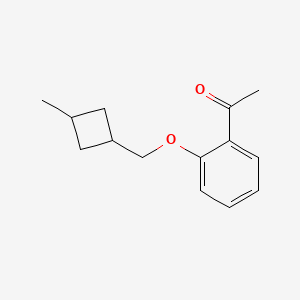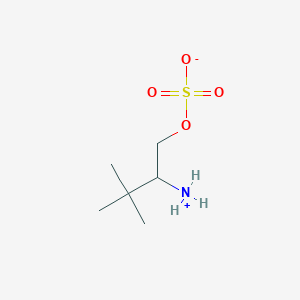
2-Ammonio-3,3-dimethylbutyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ammonio-3,3-dimethylbutyl sulfate is a chemical compound with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.25 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-3,3-dimethylbutyl sulfate typically involves the reaction of 3,3-dimethylbutylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3-dimethylbutylamine+H2SO4→2-Ammonio-3,3-dimethylbutyl sulfate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions
2-Ammonio-3,3-dimethylbutyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学的研究の応用
2-Ammonio-3,3-dimethylbutyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ammonio-3,3-dimethylbutyl sulfate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on biomolecules, influencing their structure and function. The sulfate group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 2-Ammonio-2-phenylethyl sulfate
- 2-Ammonio-3-phenylpropyl sulfate
- 2-Ammonio-4-methylpentyl sulfate
Uniqueness
2-Ammonio-3,3-dimethylbutyl sulfate is unique due to its specific structural features, such as the presence of a dimethylbutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications.
特性
分子式 |
C6H15NO4S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
(2-azaniumyl-3,3-dimethylbutyl) sulfate |
InChI |
InChI=1S/C6H15NO4S/c1-6(2,3)5(7)4-11-12(8,9)10/h5H,4,7H2,1-3H3,(H,8,9,10) |
InChIキー |
RYNOUJRGTBCEPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(COS(=O)(=O)[O-])[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)
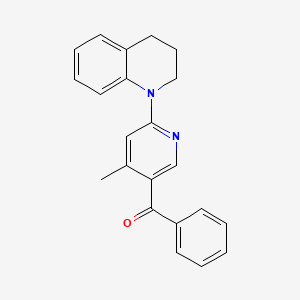
![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)



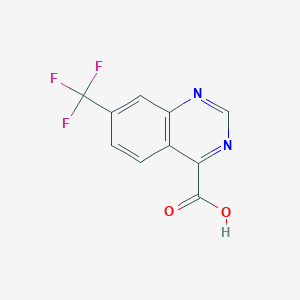
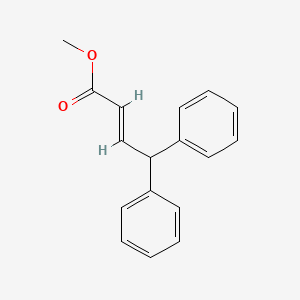

![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
